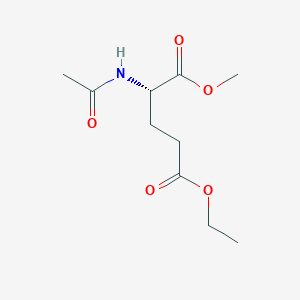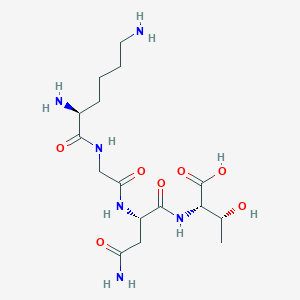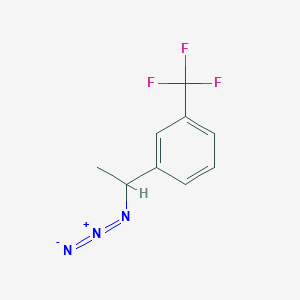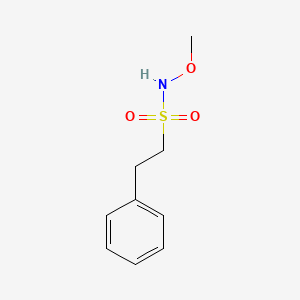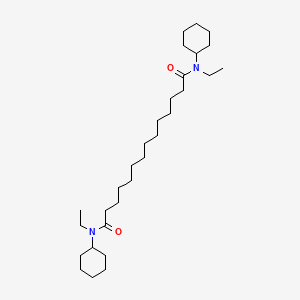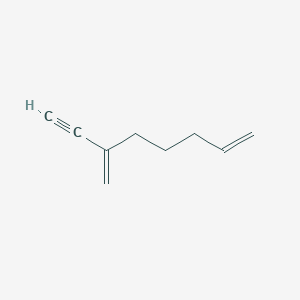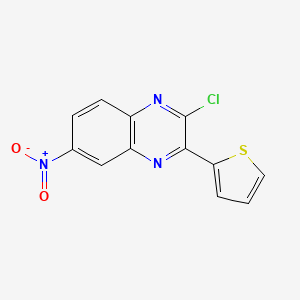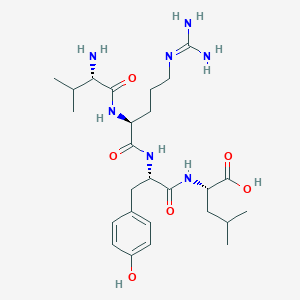
5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL is an organic compound with the molecular formula C13H24O. It is a derivative of nonanol and features a unique structure with a methylpropylidene group attached to the nonanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL typically involves the reaction of nonanol with a methylpropylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include acids or bases, depending on the specific reaction pathway .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nonanol: A similar compound with a different substitution pattern.
5-(2-Methyl-1-propenylidene)nonan-3-OL: Another derivative with a slightly different structure.
Uniqueness
5-(2-Methylprop-1-EN-1-ylidene)nonan-3-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpropylidene group differentiates it from other nonanol derivatives, making it valuable for specific applications .
Properties
CAS No. |
821782-54-1 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-5-7-8-12(9-11(3)4)10-13(14)6-2/h13-14H,5-8,10H2,1-4H3 |
InChI Key |
OADQQRRDTWDLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C(C)C)CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

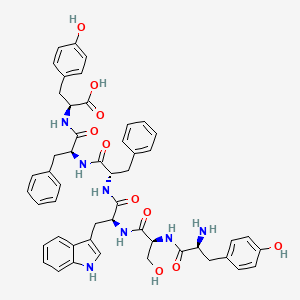
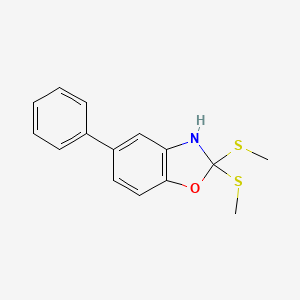
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

